molecular formula C19H26N4O2 B2737398 1-(4-methoxyphenethyl)-3-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)urea CAS No. 1448050-29-0

1-(4-methoxyphenethyl)-3-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)urea

Cat. No. B2737398
CAS RN: 1448050-29-0
M. Wt: 342.443
InChI Key: VEPCNUCRXZOTGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-methoxyphenethyl)-3-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)urea is a useful research compound. Its molecular formula is C19H26N4O2 and its molecular weight is 342.443. The purity is usually 95%.
BenchChem offers high-quality 1-(4-methoxyphenethyl)-3-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-methoxyphenethyl)-3-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Characterization

One area of research focuses on the synthesis and structural characterization of compounds with similar methoxyphenethyl and urea components. For instance, the synthesis and comprehensive structural analysis of 4-(4-methoxyphenethyl)-3,5-dimethyl-4H-1,2,4-triazole demonstrated the use of IR, NMR, mass spectrometry, and X-ray crystallography to elucidate compound structures. This research also explored theoretical aspects, including density functional theory (DFT) calculations, to predict molecular geometry and vibrational frequencies, indicating applications in material science and molecular engineering (Esra Düğdü et al., 2013).

Drug Development and Pharmacokinetics

Another study synthesized deuterium-labeled 1-(4-methoxybenzyl)-3-(5-nitrothiazol-2-yl)urea, highlighting its potential in drug development, particularly for cancer, nociceptive pain, and neurodegenerative disorders. This work emphasized the compound's role in pharmacokinetics studies through LC–MS analysis, suggesting applications in understanding drug absorption and distribution (D. Liang et al., 2020).

Chemical Reactions and Pathways

Research on chemical reactions and pathways includes the study of reactions involving isocyanates and amines, leading to various urea derivatives. One example is the treatment of 2-isocyanatobenzoyl chloride with 5-aminotetrazole, producing different urea compounds under specific conditions, which could imply applications in synthetic chemistry and material sciences (N. Peet, 1987).

Polymer Science

The synthesis and characterization of new polyureas derived from 4-(4′-Methoxyphenyl)urazole highlight applications in polymer science, where compounds with methoxy groups and urea functionalities are used to create novel polymers. This research addresses the synthesis process, polymerization reactions, and the physical properties of resulting polyureas, indicating their potential in developing new materials with specific characteristics (S. Mallakpour et al., 2002).

properties

IUPAC Name

1-[2-(4-methoxyphenyl)ethyl]-3-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O2/c1-23-18-6-4-3-5-16(18)17(22-23)13-21-19(24)20-12-11-14-7-9-15(25-2)10-8-14/h7-10H,3-6,11-13H2,1-2H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEPCNUCRXZOTGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CCCC2)C(=N1)CNC(=O)NCCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-methoxyphenethyl)-3-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)urea

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.